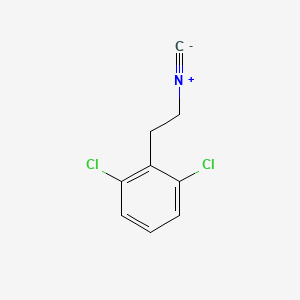

1,3-Dichloro-2-(2-isocyanoethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene typically involves the reaction of 1,3-dichlorobenzene with an appropriate isocyanide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,3-Dichloro-2-(2-isocyanoethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The isocyanoethyl group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds .

Scientific Research Applications

1,3-Dichloro-2-(2-isocyanoethyl)benzene has several

Biological Activity

1,3-Dichloro-2-(2-isocyanoethyl)benzene is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and effects on various biological systems is crucial for evaluating its therapeutic potential and safety.

- Molecular Formula : C10H8Cl2N2

- Molecular Weight : 227.09 g/mol

- CAS Number : 602262-86-2

- Physical State : Solid

- Melting Point : 78-79°C

- Boiling Point : Approximately 356.9°C

This compound primarily acts by inhibiting specific enzymes involved in metabolic pathways. One of its key targets is the soluble epoxide hydrolase (sEH) , which plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound increases EET levels, which can lead to various cellular effects including:

- Anti-inflammatory responses

- Vasodilation

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB321 (breast cancer) | 15 | Induces apoptosis |

| MCF-7 (breast cancer) | 12 | Inhibits proliferation |

| HeLa (cervical cancer) | 20 | Causes cell cycle arrest |

| HepG2 (liver cancer) | 25 | Induces oxidative stress |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

- Bacterial strains such as E. coli and Staphylococcus aureus.

- Fungal strains like Candida albicans.

The mode of action in these cases involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed in biological systems.

- Distribution : Shows a tendency to accumulate in liver and kidney tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various models:

-

In Vivo Studies on Tumor Models :

- In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

-

Antimicrobial Efficacy Trials :

- A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited synergistic effects when combined with conventional treatments, enhancing overall efficacy against resistant strains.

Properties

IUPAC Name |

1,3-dichloro-2-(2-isocyanoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLCZIMISAKKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374190 |

Source

|

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-86-2 |

Source

|

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.